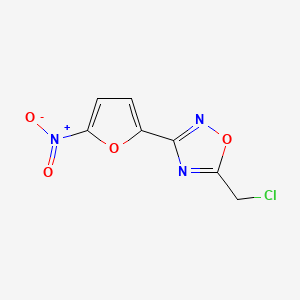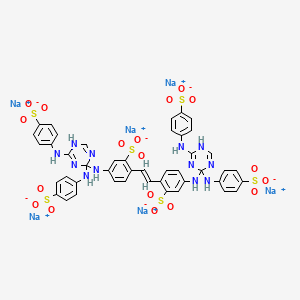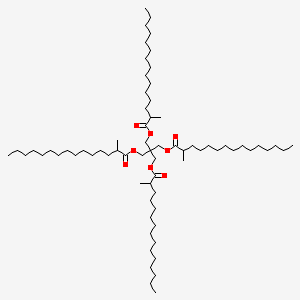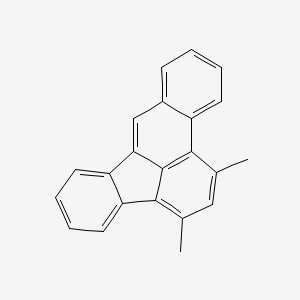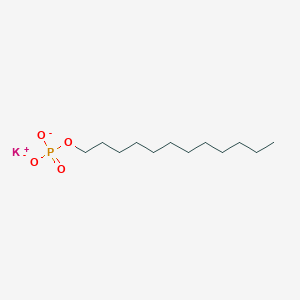
Dodecyl dihydrogen phosphate, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dodecyl dihydrogen phosphate, potassium salt can be synthesized through the reaction of dodecyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide . The reaction conditions typically involve:
Temperature: Moderate temperatures to facilitate the esterification process.
Catalysts: Acid catalysts to speed up the reaction.
Solvents: Organic solvents to dissolve the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The key steps include:
Esterification: Reacting dodecyl alcohol with phosphoric acid.
Neutralization: Adding potassium hydroxide to neutralize the reaction mixture.
Purification: Removing impurities through filtration and distillation.
Análisis De Reacciones Químicas
Types of Reactions
Dodecyl dihydrogen phosphate, potassium salt undergoes various chemical reactions, including:
Hydrolysis: Breaking down into dodecyl alcohol and phosphoric acid in the presence of water.
Oxidation: Reacting with oxidizing agents to form higher oxidation state compounds.
Substitution: Participating in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like halides or amines.
Major Products Formed
Hydrolysis: Dodecyl alcohol and phosphoric acid.
Oxidation: Higher oxidation state phosphates.
Substitution: Various substituted phosphates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dodecyl dihydrogen phosphate, potassium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: Employed in the preparation of biological buffers and as a component in cell culture media.
Medicine: Utilized in pharmaceutical formulations for its surfactant properties.
Industry: Applied in the production of detergents, cosmetics, and personal care products.
Mecanismo De Acción
The mechanism of action of dodecyl dihydrogen phosphate, potassium salt involves its ability to interact with various molecular targets and pathways. As a surfactant, it reduces surface tension and enhances the solubility of hydrophobic compounds. It can also interact with cell membranes, altering their permeability and affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Potassium dihydrogen phosphate: An inorganic salt with similar phosphate functionality but different alkyl chain length.
Sodium dodecyl sulfate: A surfactant with a similar alkyl chain but different head group (sulfate instead of phosphate).
Uniqueness
Dodecyl dihydrogen phosphate, potassium salt is unique due to its specific combination of a long alkyl chain and a phosphate group, which imparts distinct surfactant properties and makes it suitable for a wide range of applications .
Propiedades
Número CAS |
33403-10-0 |
|---|---|
Fórmula molecular |
C12H25KO4P- |
Peso molecular |
303.40 g/mol |
Nombre IUPAC |
potassium;dodecyl phosphate |
InChI |
InChI=1S/C12H27O4P.K/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H2,13,14,15);/q;+1/p-2 |
Clave InChI |
MJHORFXTDAGQEU-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCOP(=O)([O-])[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714578.png)

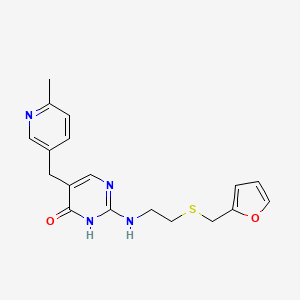
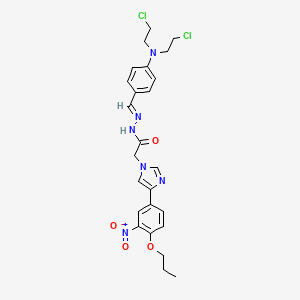
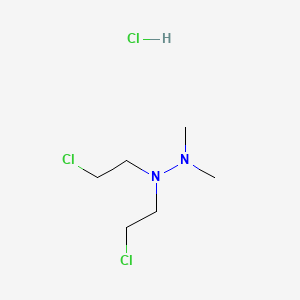
![1-(2,4-Difluorophenyl)-6,8-difluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12714638.png)

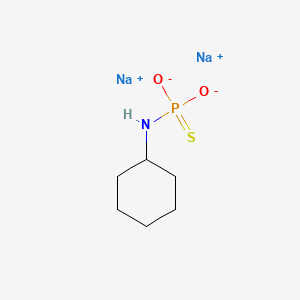
![Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate](/img/structure/B12714655.png)
